molecular formula C4H6O3 B045391 Methyl pyruvate CAS No. 600-22-6

Methyl pyruvate

Cat. No. B045391
CAS RN: 600-22-6
M. Wt: 102.09 g/mol
InChI Key: CWKLZLBVOJRSOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl pyruvate can be synthesized through the reaction of pyruvic acid with methanol, often using a suitable catalyst to enhance the reaction efficiency. Qiu Fang-li (2007) described a method involving pyruvic acid, absolute methanol, and carbon tetrachloride as the dehydrating agent, achieving a yield of 73.9%. This process is noted for its simplicity and suitability for commercial production (Qiu Fang-li, 2007).

Molecular Structure Analysis

The molecular structure of methyl pyruvate consists of a pyruvate backbone with a methoxy group replacing the hydroxyl group of the carboxylic acid. This modification significantly impacts its chemical behavior and reactivity, making it a versatile intermediate in organic synthesis and biochemical processes.

Chemical Reactions and Properties

Methyl pyruvate participates in various chemical reactions, including enol formation and subsequent self-assembly into enol superstructures on surfaces like Pt(111) at room temperature. This is driven by CH bond scission and can be inhibited under certain conditions, such as lower temperatures or the presence of hydrogen gas. Such reactions underline the reactivity of methyl pyruvate and its potential for forming complex structures (Lavoie et al., 2007).

Scientific Research Applications

  • Stimulus-Secretion Coupling

    • Field : Biochemistry
    • Application : Methyl pyruvate acts as a potent secretagogue used in the study of stimulus-secretion coupling .
    • Method : The exact method of application is not specified in the source, but it generally involves introducing methyl pyruvate into the system under study .
    • Results : It has been found to increase free calcium ion concentration in the cytosol of pancreatic cells .
  • Preparation of Quinoxalines as Dual Phosphodiesterase 2/10 (PDE2/10) Inhibitors

    • Field : Medicinal Chemistry
    • Application : Methyl pyruvate is used in the preparation of quinoxalines as dual phosphodiesterase 2/10 (PDE2/10) inhibitors .
    • Method : The exact method of application is not specified in the source, but it generally involves using methyl pyruvate as a starting material or reagent in the synthesis of quinoxalines .
    • Results : The resulting quinoxalines act as dual PDE2/10 inhibitors .
  • Protection of Normal Lung Fibroblast Cell Line from Irinotecan-Induced Cell Death

    • Field : Oncology
    • Application : Methyl pyruvate has been found to protect a normal lung fibroblast cell line (MRC-5) from irinotecan-induced cell death .
    • Method : Methyl pyruvate was introduced into the system under study, specifically in the presence of irinotecan, a chemotherapy drug .
    • Results : It was found that methyl pyruvate probably protects the cells by turning off the p53/p21 axis of the apoptotic pathways .
  • Prochiral Precursor to Alanine and Lactic Acid

    • Field : Organic Chemistry
    • Application : Methyl pyruvate has attracted interest as a prochiral precursor to alanine and lactic acid .
    • Method : It is prepared by esterification of pyruvic acid .
    • Results : The resulting compounds, alanine and lactic acid, have various applications in biochemistry and medicine .
  • Investigation of Adsorption and Reactivity on Pt {111}

    • Field : Surface Chemistry
    • Application : Methyl pyruvate may be used to investigate the adsorption and reactivity of methyl pyruvate on Pt {111} .
    • Method : The exact method of application is not specified in the source, but it generally involves introducing methyl pyruvate onto a Pt {111} surface .
    • Results : The results of such studies can provide insights into the surface chemistry of methyl pyruvate .
  • Preparation of Dimethyl 2,3-Dimethylenebutanedioate

    • Field : Organic Synthesis
    • Application : Methyl pyruvate is used in the preparation of dimethyl 2,3-dimethylenebutanedioate .
    • Method : The exact method of application is not specified in the source, but it generally involves using methyl pyruvate as a starting material or reagent in the synthesis .
    • Results : The resulting compound, dimethyl 2,3-dimethylenebutanedioate, has various applications in organic synthesis .
  • Stimulus for Insulin Secretion

    • Field : Endocrinology
    • Application : Methyl pyruvate is reported to stimulate insulin secretion in vitro and in vivo .
    • Method : The exact method of application is not specified in the source, but it generally involves introducing methyl pyruvate into the system under study .
    • Results : It has been found to stimulate insulin secretion, although the exact quantitative data is not specified in the source .
  • Investigation of Enantioselective Hydrogenation

    • Field : Catalysis
    • Application : Methyl pyruvate may be used to investigate the enantioselective hydrogenation of methyl pyruvate to R - (+)-methyl lactate .
    • Method : The exact method of application is not specified in the source, but it generally involves introducing methyl pyruvate into a catalytic system .
    • Results : The results of such studies can provide insights into the enantioselective hydrogenation of methyl pyruvate .
  • Investigation of Molecular Orientation and Conformation

    • Field : Surface Science
    • Application : The molecular orientation and conformation of methyl pyruvate on Ni (111) surface has been investigated .
    • Method : The exact method of application is not specified in the source, but it generally involves introducing methyl pyruvate onto a Ni (111) surface .
    • Results : The results of such studies can provide insights into the surface chemistry of methyl pyruvate .

Safety And Hazards

Methyl pyruvate is considered hazardous. It is a flammable liquid and vapor . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for Methyl pyruvate are not detailed in the search results, it’s known that it has attracted interest as a prochiral precursor to alanine and lactic acid . This suggests potential future research directions in exploring its applications in the synthesis of these and potentially other compounds.

properties

IUPAC Name

methyl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O3/c1-3(5)4(6)7-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKLZLBVOJRSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9049326
Record name Methylpyruvate
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl pyruvate

CAS RN

600-22-6
Record name Methyl pyruvate
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Record name Methyl pyruvate
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Record name METHYL PYRUVATE
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Record name Methylpyruvate
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Record name Methyl pyruvate
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Synthesis routes and methods

Procedure details

The dimethyl acetal of methyl pyruvate was prepared using methyl pyruvate, trimethyl orthoformate, MeOH and p-toluenesulfonic acid according to the method of Wermuth (Bull. Soc. Chim. France, 732 (1964)). Methyl pyruvate dimethylacetal (50 g) p-toluenesulfonic acid (1.34 g) and hydroquinone (1.90 g) were heated in an oil bath (approx. 150° C.) and MeOH was allowed to distill off slowly (approx. 10 mL). The residue was then distilled to afford the title ester, bp approx. 50° C./20 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,810
Citations
M Castonguay, JR Roy, A Rochefort… - Journal of the …, 2000 - ACS Publications
… Infrared spectra of methyl pyruvate in a variety of … the rotational barrier in isolated methyl pyruvate at less than 3.5 … change, the interaction of methyl pyruvate with a metal surface is …
Number of citations: 51 pubs.acs.org
L Burkholder, WT Tysoe - The Journal of Physical Chemistry C, 2009 - ACS Publications
… The surface chemistry of methyl pyruvate is studied on a clean Pd(111) surface by using a … It is found that methyl pyruvate adsorbs molecularly at low temperatures with an orientation …
Number of citations: 18 pubs.acs.org
JJ Lee, GA Kraus - Green Chemistry, 2014 - pubs.rsc.org
… specifically optimized for DMT using the enol silyl ether of methyl pyruvate (9a) as delineated in Table 3. Methyl pyruvate was identified as an exemplary dienophile since its preparation …
Number of citations: 46 pubs.rsc.org
H Jijakli, AB Nadi, L Cook, L Best, A Sener… - Archives of biochemistry …, 1996 - Elsevier
… both cases, the affinity for methyl pyruvate was compaThe methods used to … methyl pyruvate was identical to that described in a recent reaction velocities obtained with methyl pyruvate, …
Number of citations: 41 www.sciencedirect.com
L Burkholder, M Garvey, M Weinert… - The Journal of Physical …, 2011 - ACS Publications
The adsorption of methyl pyruvate and α-(1-naphthyl)… It is found that methyl pyruvate adsorbs in a flat-lying geometry … For a perpendicular methyl pyruvate geometry, the s-cis conformer …
Number of citations: 30 pubs.acs.org
MB Ferrari, F Bisceglie, G Pelosi, P Tarasconi… - Journal of inorganic …, 2001 - Elsevier
By reacting thiosemicarbazides substituted on the aminic nitrogen with both alkyl or aryl groups, and methyl pyruvate a new group of methylpyruvate thiosemicarbazones (Hmpt) …
Number of citations: 82 www.sciencedirect.com
H Tagashira, Y Shinoda, N Shioda… - Biochimica et Biophysica …, 2014 - Elsevier
… E102Q) and evaluate potential amelioration by ATP production via methyl pyruvate (MP) … with methyl pyruvate (MP), a substrate in the mitochondrial tricarboxylic acid (TCA) cycle. …
Number of citations: 63 www.sciencedirect.com
V Leclercq-Meyer, JA García-Martínez… - Hormone and …, 1995 - thieme-connect.com
… , methyl pyruvate caused a modest and biphasic stimulation of glucagon release. In anaesthetized fed rats, methyl pyruvate (… The in vivo secretoryresponse to methyl pyruvate was com…
Number of citations: 13 www.thieme-connect.com
S Lavoie, MA Laliberté, G Mahieu… - Journal of the …, 2007 - ACS Publications
… surface polymerization reaction 2 of methyl pyruvate on Pt(111) … In this Communication we show that methyl pyruvate … in the acetyl moiety of methyl pyruvate below room temperature …
Number of citations: 37 pubs.acs.org
M Bekhit, W Gorski - ACS sensors, 2020 - ACS Publications
… Here, we describe a fully quantitative electroanalysis of LE based on a new substrate methyl pyruvate (MP), which is commercially available and water soluble in contrast to other redox …
Number of citations: 6 pubs.acs.org

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